molecular formula C17H18N2O3 B5877154 N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide CAS No. 5839-41-8

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide

Cat. No.: B5877154
CAS No.: 5839-41-8
M. Wt: 298.34 g/mol
InChI Key: QCMXGHZJRMDAPN-UHFFFAOYSA-N
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Description

The study of N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide is situated at the intersection of several key areas of medicinal chemistry. Its molecular architecture, featuring both amide and phenoxyacetyl components, makes it a subject of interest for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-16(20)18-13-8-10-14(11-9-13)19-17(21)12-22-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMXGHZJRMDAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358062
Record name N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5839-41-8
Record name N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 2 Phenoxyacetyl Amino Phenyl Propanamide

Core Synthetic Pathways

The fundamental approach to synthesizing N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide relies on a logical sequence of reactions to build the molecule step-by-step. This typically involves the initial formation of one amide bond, followed by the modification of another functional group on the phenyl ring, and culminating in the formation of the second amide linkage.

A common and logical synthetic route commences with p-nitroaniline. This starting material allows for the selective acylation of the amino group, followed by the reduction of the nitro group to a primary amine, which is then available for the second acylation step.

Amide Bond Formation Strategies for the Propanamide Moiety

The introduction of the propanamide group onto the p-phenylenediamine (B122844) core is a critical step. A prevalent strategy involves the acylation of p-nitroaniline with an activated form of propanoic acid, most commonly propanoyl chloride. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or dichloroethane, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction proceeds readily at room temperature. chemicalbook.comnanobioletters.com

Following the acylation to form N-(4-nitrophenyl)propanamide, the nitro group is reduced to an amino group to yield the key intermediate, N-(4-aminophenyl)propanamide. Catalytic hydrogenation is a highly effective method for this transformation. commonorganicchemistry.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose, with the reaction typically conducted under a hydrogen atmosphere in a protic solvent like ethanol. nih.govsemanticscholar.org This method is favored for its high yield and clean conversion.

Table 1: Synthesis of N-(4-aminophenyl)propanamide

Step Reactants Reagents/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1. Acylation p-Nitroaniline, Propanoyl chloride Pyridine Dichloroethane Room Temp. 2 ~85-95
2. Reduction N-(4-nitrophenyl)propanamide 10% Pd/C, H₂ Ethanol Room Temp. 3-5 >90

Introduction of the Phenoxyacetyl Group

The final step in the core synthetic pathway is the introduction of the phenoxyacetyl group via acylation of the newly formed amino group of N-(4-aminophenyl)propanamide. This is achieved by reacting it with phenoxyacetyl chloride. Similar to the first acylation, this reaction is typically performed in an aprotic solvent like dichloromethane or dioxane, with a base such as triethylamine to scavenge the HCl produced. nanobioletters.comnih.gov The reaction is generally efficient and proceeds under mild conditions to yield the final product, this compound.

Synthesis of Key Intermediates

The successful synthesis of the target compound hinges on the efficient preparation of its key intermediates.

N-(4-nitrophenyl)propanamide : As previously described, this intermediate is synthesized by the acylation of p-nitroaniline with propanoyl chloride in the presence of a base. chemicalbook.com

N-(4-aminophenyl)propanamide : This crucial intermediate is obtained through the reduction of the nitro group of N-(4-nitrophenyl)propanamide. Catalytic hydrogenation using H₂ gas and a palladium on carbon catalyst is a standard and high-yielding method. commonorganicchemistry.comnih.gov Alternative reduction methods using metals in acidic media, such as iron in acetic acid, can also be employed. researchgate.net

Phenoxyacetyl Chloride : This acylating agent is typically prepared from phenoxyacetic acid. A common method involves reacting phenoxyacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. wmich.edu The reaction with thionyl chloride, often performed with gentle heating, effectively converts the carboxylic acid to the more reactive acid chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed. Phenoxyacetic acid itself can be synthesized via the Williamson ether synthesis, by reacting phenol (B47542) with a salt of chloroacetic acid in the presence of a base. chemicalbook.com

Table 2: Synthesis of Phenoxyacetyl Chloride

Reactants Reagent Conditions Product
Phenoxyacetic acid Thionyl chloride (SOCl₂) Reflux Phenoxyacetyl chloride

Advanced Synthetic Approaches

While the core pathways are robust, research into more advanced synthetic methodologies aims to improve efficiency, reduce waste, and enhance selectivity. These approaches often involve the use of catalysts to facilitate reactions under milder conditions.

Catalytic Methods in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to form amide bonds, moving away from stoichiometric activating agents. While specific catalytic syntheses for this compound are not extensively documented, general advancements in N-acylation are applicable.

Copper-catalyzed N-arylation reactions represent a significant area of research. For instance, copper(I) iodide (CuI) has been shown to be an effective catalyst for the amidation of arylboronic acids and the arylation of various amines. nih.govmdpi.com Such methods could potentially be adapted for the synthesis of the target molecule or its precursors, possibly offering milder reaction conditions and broader functional group tolerance. Nickel-based nanocatalysts have also been explored for reductive amidation, directly converting nitro compounds and esters into amides, which could streamline the synthesis by combining reduction and acylation into fewer steps. nih.gov

Regioselective and Stereoselective Synthesis Considerations

For a molecule like this compound, which is derived from a symmetrical p-phenylenediamine core, stereoselectivity is not a concern. However, regioselectivity is a critical consideration in the synthesis of unsymmetrically disubstituted p-phenylenediamines.

The synthetic strategy starting from p-nitroaniline inherently controls the regioselectivity. The nitro group deactivates the aromatic ring towards electrophilic substitution and directs the first acylation to the existing amino group. Subsequent reduction of the nitro group provides a specific site for the second, different acylation.

Directly acylating p-phenylenediamine with two different acylating agents would likely result in a mixture of products, including the desired compound along with two symmetrically disubstituted products and unreacted starting material, necessitating challenging purification. nih.gov Therefore, a stepwise approach using a protecting group or a precursor like p-nitroaniline is essential for a regioselective synthesis. google.com Advanced methods for the regioselective amination of arenes, such as those utilizing noncovalent interactions to direct incoming radicals, are at the forefront of synthetic chemistry and could offer future pathways for the concise synthesis of such molecules. nih.gov

Green Chemistry Principles Applied to Synthesis

The synthesis of this compound, primarily involving amide bond formation, presents multiple opportunities for the application of green chemistry principles to enhance sustainability. Traditional methods for creating amide bonds often rely on stoichiometric activating agents and volatile organic solvents, which contribute to significant waste generation. ucl.ac.uk

Atom Economy and Waste Reduction: The conventional synthesis of the target compound likely proceeds through the acylation of N-(4-aminophenyl)propanamide with phenoxyacetyl chloride. This method, while effective, has a lower atom economy due to the formation of a hydrochloride salt as a byproduct.

A greener alternative involves the direct coupling of phenoxyacetic acid and N-(4-aminophenyl)propanamide using a catalytic amount of a suitable activating agent. This approach improves atom economy as the only byproduct is water. sigmaaldrich.com The use of catalysts, such as boronic acids, reduces the need for stoichiometric reagents that end up as waste. sigmaaldrich.com

Use of Greener Solvents and Catalysts: The choice of solvent is critical in green synthesis. Replacing hazardous solvents like dichloromethane (DCM) or dimethylformamide (DMF) with more benign alternatives such as Cyrene™, a bio-based solvent, can significantly reduce the environmental impact of the synthesis. hud.ac.uk

Enzymatic catalysis offers a highly sustainable route for amide bond formation. rsc.orgnih.gov Lipases, for instance, can catalyze the direct amidation of carboxylic acids and amines in non-conventional, greener solvents, often with high selectivity and under mild reaction conditions, minimizing energy consumption and byproduct formation. nih.gov

Energy Efficiency: Microwave-assisted synthesis is another green technique that can be applied. Microwave irradiation can accelerate the reaction, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

The following table summarizes a comparison of traditional versus greener approaches for the synthesis of this compound.

FeatureTraditional Method (Acyl Chloride)Greener Method (Catalytic Amidation)
Reagents Phenoxyacetyl chloride, N-(4-aminophenyl)propanamide, Stoichiometric base (e.g., triethylamine)Phenoxyacetic acid, N-(4-aminophenyl)propanamide, Catalytic activator (e.g., boronic acid)
Byproduct Triethylammonium chlorideWater
Solvents Dichloromethane, DimethylformamideCyrene™, 2-Methyltetrahydrofuran, or solvent-free
Energy Conventional heating (reflux)Microwave irradiation or room temperature
Atom Economy LowerHigher
Environmental Impact Higher (use of hazardous reagents and solvents)Lower (biodegradable solvents, less waste)

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: two amide linkages, two phenyl rings, and an ether bond.

Acylation Reactions

Acylation reactions on this compound would primarily occur on the aromatic rings through electrophilic aromatic substitution. The phenoxyacetyl and propanamide groups are ortho-, para-directing activators, although the activating effect is moderated by the electron-withdrawing nature of the carbonyl groups.

The positions ortho and para to the amide substituents are the most likely sites for acylation. For instance, a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride could introduce an acetyl group onto one of the aromatic rings. The specific position of acylation would be influenced by the steric hindrance and the relative activating strength of the two amide-containing substituents.

Selective acylation can be challenging in molecules with multiple potential reaction sites. In related structures like 4-nitro-1,3-phenylenediamine, selective acylation at the more nucleophilic amino group has been demonstrated. google.com In the case of this compound, the nucleophilicity of the aromatic rings is influenced by the attached amide groups.

Reductive Amination Reactions

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group to an amine. wikipedia.org This reaction is not directly applicable to this compound itself as it lacks a carbonyl group that can readily form an imine.

However, a precursor molecule containing a carbonyl group, for example, a derivative where the propanamide is replaced by a keto-amide, could undergo reductive amination. More relevantly, reductive amination is a key synthetic strategy that could be employed in the synthesis of derivatives of the title compound. For instance, if a synthetic route involved an intermediate with a ketone or aldehyde functionality, this could be converted to an amine via reductive amination. masterorganicchemistry.com Direct catalytic asymmetric reductive amination of aromatic ketones represents a green approach to chiral amine synthesis. nih.gov

Nucleophilic Substitution Reactions on Aromatic Rings and Amide Nitrogen

Nucleophilic aromatic substitution (SNAr) on the aromatic rings of this compound is generally difficult. The phenyl rings are not activated towards nucleophilic attack as they lack strong electron-withdrawing groups in positions ortho or para to a potential leaving group. SNAr reactions typically require the presence of powerful electron-withdrawing groups like nitro groups to proceed efficiently.

Nucleophilic substitution at the amide nitrogen is also not a facile reaction. The amide bond is resonance-stabilized, and the nitrogen lone pair is delocalized into the carbonyl group, making it less nucleophilic and less susceptible to substitution. Under forcing conditions, hydrolysis of the amide bonds could occur, which is a form of nucleophilic acyl substitution.

Derivatization at the Propanamide Backbone

The propanamide backbone offers possibilities for derivatization, primarily at the α- and β-carbons of the propionyl group. For instance, the α-carbon could potentially be functionalized through enolate chemistry, although this would require a strong base to deprotonate the α-proton, and could be complicated by the presence of other acidic protons on the amide nitrogens.

A more plausible approach for derivatization would be to start from a modified precursor. For example, using a precursor like 3-bromopropanoyl chloride in the initial synthesis would introduce a reactive handle on the propanamide backbone, allowing for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

The following table outlines potential derivatization reactions at the propanamide backbone, assuming a suitable precursor is used or specific reaction conditions are employed.

Reaction TypeReagents and ConditionsPotential Product
α-Halogenation N-Bromosuccinimide (NBS), radical initiatorN-[4-[(2-phenoxyacetyl)amino]phenyl]-2-bromopropanamide
Nucleophilic Substitution Starting from an α-halo-propanamide derivative, reaction with a nucleophile (e.g., azide, cyanide)Introduction of various functional groups at the α-position
Michael Addition If an α,β-unsaturated propanamide precursor is used, reaction with a nucleophileAddition of a nucleophile at the β-position

Advanced Characterization and Analytical Research Techniques for N 4 2 Phenoxyacetyl Amino Phenyl Propanamide

Spectroscopic Elucidation Methods

Spectroscopic methods are indispensable for probing the molecular structure of N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the two phenyl rings would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons of the phenoxyacetyl group would likely resonate as a singlet around δ 4.5-5.0 ppm. The protons of the propanamide group would exhibit characteristic patterns: a quartet for the methylene group adjacent to the carbonyl and a triplet for the terminal methyl group, likely in the δ 2.0-2.5 ppm and δ 1.0-1.5 ppm regions, respectively. The two N-H protons of the amide linkages would appear as broad singlets, the chemical shifts of which can be sensitive to solvent and concentration.

Interactive ¹H NMR Data Table (Illustrative)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1H-NH- (phenoxyacetyl)
~9.5s1H-NH- (propanamide)
~7.5 (d)d2HAromatic protons (phenylene)
~7.3 (t)t2HAromatic protons (phenoxy)
~7.1 (d)d2HAromatic protons (phenylene)
~7.0 (t)t1HAromatic proton (phenoxy)
~6.9 (d)d2HAromatic protons (phenoxy)
~4.6s2HO-CH₂-C=O
~2.3 (q)q2H-C=O-CH₂-CH₃
~1.2 (t)t3H-CH₂-CH₃

Note: This data is illustrative and typical for a compound with this structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the two amide groups would be the most downfield, typically in the range of δ 165-175 ppm. The aromatic carbons would resonate between δ 110 and 160 ppm. The methylene carbon of the phenoxyacetyl group would be expected around δ 65-70 ppm, while the carbons of the propanamide ethyl group would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Strong absorptions around 3300 cm⁻¹ would correspond to the N-H stretching vibrations of the two amide groups. The C=O stretching vibrations of the amide carbonyls would appear as strong bands in the region of 1650-1680 cm⁻¹. The C-O stretching of the ether linkage would likely be observed around 1240 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Interactive IR Absorption Data Table (Illustrative)

Wavenumber (cm⁻¹)IntensityAssignment
~3300StrongN-H stretching (Amide)
~3050MediumAromatic C-H stretching
~2950MediumAliphatic C-H stretching
~1670StrongC=O stretching (Amide I)
~1600, ~1500MediumAromatic C=C stretching
~1540StrongN-H bending (Amide II)
~1240StrongAryl-O-CH₂ stretching (Ether)

Note: This data is illustrative and represents typical values for the functional groups present.

Mass Spectrometry (MS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₈N₂O₃), the molecular weight is 298.34 g/mol . In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak [M]⁺ would be expected at m/z 298. The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve cleavage of the amide bonds, leading to characteristic fragment ions. For instance, cleavage of the propanamide group could yield a fragment at m/z 241, and cleavage of the phenoxyacetyl group could result in a fragment at m/z 164. Further fragmentation of the phenoxyacetyl moiety could produce a prominent peak corresponding to the phenoxy group at m/z 93.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby allowing for its purity assessment and isolation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid such as formic acid or trifluoroacetic acid to improve peak shape. Detection would likely be performed using a UV detector, set at a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm). The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used for separating and analyzing volatile compounds. Due to the relatively high molecular weight and polarity of this compound, it may have limited volatility, making direct GC analysis challenging. Derivatization to a more volatile analogue might be necessary. However, if the compound is sufficiently thermally stable, high-temperature GC with a suitable capillary column (e.g., a low-polarity phenyl-substituted polysiloxane) could potentially be used. The instrument would be equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification of any volatile impurities.

Based on a comprehensive search of available scientific literature and databases, there is currently no publicly accessible crystallographic data or detailed solid-state characterization for the compound This compound .

Therefore, the section on "3.3. Crystallographic Analysis and Solid-State Characterization," including research findings and data tables, cannot be generated at this time. To fulfill the user's request, experimental determination of the crystal structure through techniques such as single-crystal X-ray diffraction would be required.

Molecular and Cellular Mechanisms of Action of N 4 2 Phenoxyacetyl Amino Phenyl Propanamide Preclinical Focus

Enzyme Inhibition Studies

There is currently no available information from preclinical studies to characterize the enzyme inhibition profile of N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide.

Identification of Specific Enzyme Targets

No studies have been identified that investigate the inhibitory activity of this compound against specific enzymes such as urease or aspartic proteases.

Kinetic Analysis of Enzyme-Inhibitor Interactions

In the absence of identified enzyme targets, no kinetic analyses, including the determination of IC50 values, have been reported for this compound.

Mechanistic Elucidation of Enzyme Inhibition

The mechanism through which this compound might inhibit enzymatic activity has not been elucidated, as no foundational inhibition studies are available.

Receptor Modulation Investigations

Information regarding the interaction of this compound with cellular receptors is not present in the current body of scientific literature.

Ligand-Binding Assays

No ligand-binding assays have been reported to determine the affinity of this compound for any receptors, including the sigma receptor.

Ion Channel Interactions

The effects of this compound on the function of ion channels, such as voltage-gated sodium and calcium channels or the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, have not been investigated.

Further research is necessary to determine the pharmacological profile of this compound and to explore its potential molecular and cellular mechanisms of action.

Cellular Pathway Perturbations

Effects on Cell Signaling Pathways

No data is currently available in the public scientific literature detailing the effects of this compound on specific cell signaling pathways.

Induction of Apoptosis or Cell Cycle Arrest (in relevant cell models)

There are no published studies describing the induction of apoptosis or cell cycle arrest by this compound in any cell models.

Protein-Protein Interaction Studies

No studies on the protein-protein interactions of this compound have been found in the available literature.

Preclinical Biological Activity and Efficacy Studies of N 4 2 Phenoxyacetyl Amino Phenyl Propanamide in Vitro and Animal Models

In Vitro Biological Screening

In vitro screening is the first step in evaluating the biological potential of a new chemical entity. These studies are conducted in a controlled laboratory environment using cell cultures or isolated microorganisms to determine the compound's activity at a cellular level.

Anticonvulsant Activity in Cell Models

The anticonvulsant potential of a compound can be initially assessed using various in vitro models. These models often involve neuronal cell cultures where hyperexcitability is induced, mimicking seizure-like activity. The ability of the test compound to modulate neuronal firing or protect cells from excitotoxicity would be quantified.

No specific data for N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide was found in this area.

Antiproliferative Activity in Cancer Cell Lines (e.g., A549)

To determine if a compound has potential as an anti-cancer agent, its effect on the proliferation of cancer cells is studied. The A549 cell line, derived from human lung carcinoma, is a common model for such investigations. The compound's ability to inhibit cell growth is typically measured using assays like the MTT assay, which determines cell viability. Results are often expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Specific antiproliferative data for this compound against the A549 cell line is not available in the reviewed literature.

Antimicrobial and Anti-Tubercular Activity

The antimicrobial properties of a compound are evaluated by testing its ability to inhibit the growth of various pathogenic bacteria and fungi. Similarly, anti-tubercular activity is specifically assessed against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, is a key parameter determined in these studies.

While related chemical classes have been investigated for such properties, specific antimicrobial and anti-tubercular data for this compound could not be located.

Anti-malarial Activity in Parasite Cultures

The efficacy of a potential anti-malarial drug is initially tested in vitro against cultures of the malaria parasite, Plasmodium falciparum. The ability of the compound to inhibit parasite growth is measured, and the IC50 value is determined to quantify its potency.

No specific in vitro anti-malarial activity data for this compound was identified in the conducted search.

In Vivo Efficacy in Animal Models

Anticonvulsant Models (e.g., Maximal Electroshock Seizure Test, Pilocarpine-Induced Seizures)

Standardized animal models are used to assess the anticonvulsant efficacy of a drug candidate.

Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that can prevent the spread of seizures. An electrical stimulus is applied to induce a tonic-clonic seizure, and the ability of the compound to prevent the tonic hindlimb extension phase is measured. Efficacy is often reported as the ED50, the dose that protects 50% of the animals from the induced seizure. nih.govnih.govnih.gov

Pilocarpine-Induced Seizures: Pilocarpine, a cholinergic agonist, is used to induce seizures that resemble human temporal lobe epilepsy. meliordiscovery.commdpi.comnih.gov This model is valuable for studying the effect of a compound on complex partial seizures and status epilepticus.

Specific in vivo anticonvulsant data for this compound in the MES or pilocarpine-induced seizure models is not present in the available literature.

Preclinical Research on this compound Remains Undisclosed

Despite scientific interest in the therapeutic potential of novel chemical entities, comprehensive preclinical data on the biological activity of this compound, including its analgesic, anti-inflammatory, and neuroprotective properties, is not currently available in publicly accessible scientific literature.

Intensive searches of scholarly databases and scientific repositories have yielded no specific in vitro or animal model studies investigating the efficacy of this particular compound. Consequently, a detailed analysis of its activity in established preclinical models, a comparison of its potency with reference compounds, and an exploration of its effects in various disease models cannot be provided at this time.

Standard preclinical assessments for compounds with potential analgesic and anti-inflammatory effects typically involve a battery of tests. These include the hot plate test, which evaluates central analgesic activity by measuring the response latency to a thermal stimulus, and the formalin test, which assesses both neurogenic and inflammatory pain responses. Investigations into neuroprotective potential often utilize cell-based assays and animal models of neurological disorders to determine a compound's ability to mitigate neuronal damage.

Furthermore, a crucial aspect of preclinical evaluation involves comparative efficacy studies. These studies benchmark the performance of a new chemical entity against established drugs or structurally similar molecules to determine its relative potency and potential therapeutic advantages.

The absence of such published data for this compound means that its pharmacological profile remains uncharacterized. The scientific community awaits future research that may shed light on the biological activities and potential therapeutic applications of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Modifications on the Phenoxyacetyl Moiety

The phenoxyacetyl moiety is a critical component of the molecule, and its modification can significantly influence biological activity. The terminal phenoxy group, in particular, is recognized as a privileged scaffold in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. nih.gov

Alterations to the phenyl ring of the phenoxy group can modulate the compound's electronic and steric properties. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution on the phenoxy ring was found to be crucial. A 4-fluorophenoxy substituent was shown to be advantageous for activity compared to an unsubstituted phenoxy or a 4-acetamidophenoxy group. mdpi.com This suggests that electron-withdrawing groups at the para-position of the phenoxy ring could enhance the biological activity of N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide. The ether oxygen of the phenoxy moiety is also noted for its ability to form hydrogen bonds with biological targets, a key interaction for molecular recognition. nih.gov

Influence of Substituents on the Phenyl Ring of the Anilide

The central phenyl ring, part of the anilide core, provides a scaffold for substitution that can fine-tune the molecule's pharmacological profile. The nature and position of substituents on this ring can affect the compound's conformation, lipophilicity, and electronic distribution, thereby influencing its interaction with target proteins.

Studies on substituted anilines have demonstrated that the electronic properties of substituents have a predictable effect on the molecule's physicochemical properties. Electron-donating groups tend to increase the pKa of the anilino nitrogen, while electron-withdrawing groups have the opposite effect. researchgate.netresearchgate.net Such changes can alter the ionization state of the molecule at physiological pH, which in turn affects its absorption, distribution, and target engagement.

In the context of antibacterial agents, hydrophobic substituents on the phenyl ring of an aniline (B41778) moiety were found to increase activity. longdom.org For example, chloro, bromo, and isopropyl substitutions led to compounds with potent antimicrobial activity. Conversely, the introduction of a carboxylic acid group, which increases polarity, was detrimental to the activity. longdom.org This suggests that lipophilic substituents on the anilide phenyl ring of this compound could be beneficial for certain biological activities.

Role of the Propanamide Backbone and Alkyl Chain Length on Biological Activity

The length and nature of the alkyl chain in the amide moiety can have a substantial impact on activity. In a study of capsaicin (B1668287) analogs, it was found that the length of the acyl chain was a critical determinant of cytotoxicity and selectivity against cancer cells. mdpi.com Specifically, vanillylamides with a C16-C18 chain exhibited significantly lower IC50 values compared to capsaicin. This indicates that optimizing the length of the alkyl chain—in this case, the propyl group of the propanamide—could be a viable strategy for enhancing the biological efficacy of this compound. Generally, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability and interaction with hydrophobic pockets in target proteins. mdpi.com

Stereochemical Considerations and Enantioselectivity in Activity

Stereochemistry is a fundamental aspect of drug action, as biological systems are chiral and often exhibit differential interactions with stereoisomers. nih.govnih.gov Although this compound itself is achiral, the introduction of chiral centers through modification could lead to enantiomers with distinct biological activities.

For many classes of compounds, biological activity is confined to one enantiomer, or the enantiomers may have different potencies or even different pharmacological effects. mdpi.comresearchgate.net For instance, in a series of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake or target interaction. nih.govnih.gov Therefore, if chiral modifications were to be introduced to the this compound scaffold, it would be crucial to resolve and evaluate the individual enantiomers to identify the more active stereoisomer.

Development of Pharmacophore Models

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. patsnap.comfiveable.me For a class of compounds like phenoxyacetamide derivatives, a pharmacophore model can guide the design of new, more potent analogs.

A pharmacophore model for compounds structurally related to this compound would likely include features such as:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

An aromatic ring (the phenoxy group).

Another aromatic ring (the central anilide ring).

A hydrophobic feature (the propyl chain).

A study on N-(6-chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives led to the development of a common pharmacophoric hypothesis that was used to create a 3D-QSAR model for anticancer activity. nih.gov Similarly, structure-based pharmacophore models have been successfully used to design novel inhibitors for various protein targets. scispace.com Such models could be invaluable in the rational design of new derivatives of this compound.

Rational Design Strategies Based on SAR

Based on the structure-activity relationships inferred from related compounds, several rational design strategies can be proposed to optimize the biological activity of this compound. Rational drug design utilizes knowledge of the biological target and the SAR of a chemical series to create more effective and selective compounds. nih.gov

Key strategies for this scaffold could include:

Substitution on the Phenoxy Ring: Introducing small, electron-withdrawing substituents, such as fluorine or chlorine, at the para-position of the phenoxy ring to potentially enhance target binding affinity.

Modification of the Anilide Ring: Appending lipophilic groups to the anilide phenyl ring to improve membrane permeability and interactions with hydrophobic pockets of a target protein.

Varying the Alkyl Chain Length: Synthesizing analogs with different alkyl chain lengths in the amide moiety (e.g., ethanamide, butanamide) to explore the impact on lipophilicity and activity.

Introduction of Stereocenters: Creating chiral analogs by introducing substituents on the propanamide backbone or other parts of the molecule, followed by stereoselective synthesis or chiral resolution to evaluate the individual enantiomers.

Bioisosteric Replacement: Replacing the amide bond with a bioisostere to improve metabolic stability and other pharmacokinetic properties. nih.gov

These strategies, guided by computational methods like pharmacophore modeling and molecular docking, could lead to the discovery of novel analogs of this compound with improved therapeutic potential.

Computational Chemistry and Molecular Modeling for N 4 2 Phenoxyacetyl Amino Phenyl Propanamide

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No data is currently available in the public domain regarding the oral bioavailability of N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide in any preclinical species.

There is no publicly available information on the tissue distribution, organ accumulation, or the ability of this compound to penetrate the blood-brain barrier in animal models.

Information on the metabolic pathways and the identification of metabolites for this compound from either in vitro or in vivo animal studies has not been published.

There are no available data describing the excretion profiles (e.g., renal, fecal) of this compound in any animal models.

Pharmacodynamic Markers in Preclinical Studies

No pharmacodynamic markers have been identified or reported in preclinical studies of this compound.

Correlation of PK/PD Profiles with Efficacy in Animal Models

Due to the lack of both pharmacokinetic and pharmacodynamic data, no correlation between these profiles and the efficacy of this compound in animal models has been established in the available literature.

Drug Discovery and Development Implications Preclinical Perspective

Lead Compound Identification and Optimization Strategies

The identification of a promising lead compound is the cornerstone of any successful drug discovery program. A lead compound is a chemical entity that demonstrates a desired biological activity and serves as a starting point for optimization. In the context of N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide, its selection as a lead would likely stem from high-throughput screening of diverse chemical libraries or from a targeted synthesis approach based on a known pharmacophore.

Once identified, the lead compound undergoes rigorous optimization to enhance its drug-like properties. This process involves modifying its chemical structure to improve potency, selectivity, and pharmacokinetic parameters while minimizing potential toxicity. For a compound like this compound, optimization strategies would focus on several key areas:

Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for understanding how different parts of the molecule contribute to its biological activity. By systematically altering the phenoxyacetyl, aminophenyl, and propanamide moieties, researchers can elucidate the key structural requirements for optimal target engagement.

Bioisosteric Replacements: To improve properties such as metabolic stability or to explore alternative binding interactions, various functional groups within the molecule can be replaced with bioisosteres. For instance, the phenoxy group could be substituted with other aromatic or heteroaromatic rings.

Conformational Analysis: Understanding the three-dimensional structure of the molecule and how it interacts with its biological target is vital. Computational modeling and biophysical techniques can provide insights into the optimal conformation for activity, guiding further chemical modifications.

Rational Design and Synthesis of Novel this compound Analogues

Building upon the insights gained from lead optimization, the rational design and synthesis of novel analogues aim to produce candidates with superior therapeutic profiles. This process is guided by a deep understanding of the target's biology and the lead compound's SAR.

The synthesis of novel analogues of this compound would involve multi-step organic synthesis protocols. The general synthetic scheme would likely involve the coupling of a substituted phenoxyacetic acid derivative with a modified 4-aminophenylpropanamide scaffold. The flexibility of this synthetic route allows for the introduction of a wide range of chemical diversity.

For example, a library of analogues could be generated by varying the substituents on the phenyl ring of the phenoxyacetyl group. Electron-donating or electron-withdrawing groups could be introduced to modulate the electronic properties and binding affinity of the molecule. Similarly, modifications to the propanamide side chain could be explored to enhance target specificity and pharmacokinetic properties.

Analogue IDModification on Phenoxy RingModification on Propanamide ChainRationale for Synthesis
ANA-001 4-FluoroUnmodifiedInvestigate the effect of an electron-withdrawing group on potency.
ANA-002 4-MethoxyUnmodifiedExplore the impact of an electron-donating group on activity.
ANA-003 UnmodifiedN-methylEnhance metabolic stability and cell permeability.
ANA-004 2-ChloroCyclopropylamideImprove target selectivity and reduce off-target effects.

Exploration of Multi-Target Activity and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs acting on multiple targets may offer superior efficacy, particularly for complex diseases. The chemical structure of this compound, with its multiple functional groups and potential for conformational flexibility, suggests that it could interact with several biological targets.

The exploration of its multi-target activity would involve a combination of computational and experimental approaches:

In Silico Target Prediction: Computational tools can be used to screen the compound against a vast database of known protein structures to predict potential off-target interactions.

Phenotypic Screening: Testing the compound in various cell-based assays that represent different disease states can reveal unexpected biological activities and potential new therapeutic applications.

Proteomics and Kinase Profiling: Broad-based screening against panels of proteins or kinases can identify a wider range of molecular targets.

Understanding the polypharmacology of this compound is crucial for both its efficacy and safety. While multi-target activity can be beneficial, it can also lead to unwanted side effects. Therefore, a careful evaluation of its off-target profile is a critical component of preclinical development.

Identification of Novel Biological Targets for Therapeutic Intervention

The exploration of a compound's biological activity can sometimes lead to the identification of entirely new drug targets. If this compound or its analogues exhibit a novel and interesting biological effect in phenotypic screens, further studies would be initiated to identify the underlying molecular mechanism and the specific protein target(s) responsible for this effect.

Techniques for novel target identification include:

Affinity Chromatography: Using the compound as a "bait" to pull out its binding partners from cell lysates.

Genetic Approaches: Employing techniques like CRISPR-Cas9 to systematically knock out genes and identify those that are essential for the compound's activity.

Chemical Proteomics: Utilizing chemical probes derived from the compound to label and identify its direct binding partners within the cellular proteome.

The identification of a novel biological target for this compound could open up new avenues for therapeutic intervention and significantly enhance its value as a drug candidate.

Future Research Directions and Unexplored Avenues for N 4 2 Phenoxyacetyl Amino Phenyl Propanamide

Development of Advanced In Vitro and Ex Vivo Preclinical Models

The initial assessment of a novel chemical entity such as N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide would greatly benefit from the use of advanced in vitro and ex vivo preclinical models. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures and can provide more accurate predictions of human responses. nih.gov Future research should focus on utilizing human-based systems to investigate the compound's biological effects.

Key areas for development include:

Organoids: Three-dimensional organoids derived from human stem cells, representing various tissues (e.g., liver, gut, lung), could be used to study the compound's metabolism, efficacy, and potential toxicity in a more complex, organ-specific context.

Organs-on-a-Chip (OOCs): Microfluidic devices that recapitulate the structure and function of human organs and tissues would allow for the dynamic study of the compound's pharmacokinetics and pharmacodynamics. nih.gov These systems can also be interconnected to model the systemic effects of the compound.

3D Bioprinting: The use of 3D bioprinting technologies can create even more sophisticated tissue models with controlled architecture, which would be valuable for studying the compound's effects on cell-cell and cell-matrix interactions.

Table 1: Illustrative Comparison of Preclinical Models for a Novel Compound This table presents hypothetical data to illustrate the types of information that could be generated.

Model TypeThroughputPhysiological RelevanceEndpoint Examples
2D Cell CultureHighLowCytotoxicity (IC50), gene expression
SpheroidsMediumMediumCell viability, biomarker secretion
OrganoidsLow-MediumHighTissue-specific toxicity, functional assays
Organs-on-a-ChipLowHighPharmacokinetic parameters, barrier integrity

Integration of Omics Technologies to Elucidate Biological Effects

To gain a comprehensive understanding of the molecular mechanisms of action of this compound, the integration of various "omics" technologies is essential. nygen.io This multi-omics approach can provide a holistic view of the compound's impact on biological systems, from the genetic to the metabolic level. nih.gov

Future research should incorporate:

Proteomics: Analyzing the changes in the proteome of cells or tissues upon exposure to the compound can identify protein targets and signaling pathways that are modulated. This can offer insights into its mechanism of action.

Metabolomics: Studying the alterations in the metabolome can reveal the compound's effects on cellular metabolism and identify biomarkers of its activity or toxicity.

Transcriptomics: High-throughput sequencing of RNA (RNA-Seq) can provide a global view of the changes in gene expression induced by the compound, helping to identify affected biological processes. frontlinegenomics.com

Genomics: While less likely to be directly modulated by a small molecule, genomic analyses can help identify genetic factors that may influence an individual's response to the compound. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. mdpi.com These technologies could be instrumental in advancing the study of this compound and its analogues.

Key applications include:

De Novo Design: Generative AI models can be used to design novel molecules with similar scaffolds to this compound but with potentially improved properties. nih.govacs.org

Property Prediction: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of new derivatives of the compound, thereby prioritizing the synthesis of the most promising candidates. dovepress.com

Virtual Screening: Machine learning models can be employed to screen large virtual libraries of compounds to identify those that are likely to have a desired biological activity, potentially uncovering new applications for this chemical scaffold. dovepress.com

Investigation of Synergistic Effects with Existing Therapeutic Agents

The potential of this compound may be enhanced when used in combination with existing therapeutic agents. nih.gov Investigating synergistic interactions could lead to the development of more effective combination therapies, potentially allowing for lower doses of each agent and reducing side effects. nih.gov

Future studies should explore:

Combination Screening: High-throughput screening of the compound in combination with a library of approved drugs against various disease models (e.g., cancer cell lines) can identify potential synergistic or additive effects. mdpi.com

Mechanism of Synergy: Once a synergistic interaction is identified, further studies would be needed to elucidate the underlying molecular mechanisms. This could involve investigating whether the compounds target different pathways that converge on a critical cellular process.

In Vivo Validation: Promising combinations identified in vitro would need to be validated in animal models to confirm their enhanced efficacy and assess their safety profile.

Table 2: Hypothetical Synergy Analysis for a Novel Compound with an Existing Drug This table presents hypothetical data to illustrate the types of results that could be obtained.

CompoundIC50 (µM)CombinationCombination Index (CI)Interpretation
This compoundX---
Drug AY---
Combination (1:1 ratio)Z< 1Synergism
Combination (2:1 ratio)W= 1Additive Effect
Combination (1:2 ratio)V> 1Antagonism

Sustainable Synthesis Approaches and Process Optimization

The development of sustainable and efficient synthetic routes is a critical aspect of modern chemistry. ispe.orgnih.gov Future research on this compound should focus on green chemistry principles to minimize the environmental impact of its production. pfizer.com

Areas for investigation include:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids. mdpi.com

Catalysis: Utilizing highly efficient and selective catalysts, including biocatalysts like enzymes, to reduce energy consumption and waste generation. pharmaceutical-technology.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Continuous Flow Synthesis: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes. ispe.org

By pursuing these future research directions, the scientific community can systematically uncover the potential of this compound, moving it from a chemical entity of unknown significance to a compound with well-characterized properties and, potentially, valuable applications.

Q & A

Q. What are the optimal synthetic routes for N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide, and how can reaction efficiency be monitored?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 4-aminophenylpropanamide with 2-phenoxyacetyl chloride under basic conditions (e.g., triethylamine) to form the amide bond.
  • Step 2 : Purification via column chromatography using a hexane/ethyl acetate gradient.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking intermediate formation .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C) minimizes side reactions like hydrolysis .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the phenoxyacetyl group (e.g., aromatic protons at δ 6.8–7.4 ppm) and propanamide backbone (CH3_3 at δ 1.1–1.3 ppm) .
  • IR : Stretching frequencies for amide I (1650–1680 cm1^{-1}) and aromatic C–H (3050–3100 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How can researchers screen for the biological activity of this compound?

  • In vitro enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) using a fluorometric kit, comparing IC50_{50} values to known inhibitors like celecoxib .
  • Cell-based assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can structural modifications enhance the selectivity of this compound for COX-2 over COX-1?

  • Substituent Analysis : Introduce sulfonamide or methyl groups at the phenyl ring to mimic selective COX-2 inhibitors (e.g., rofecoxib). Molecular docking (AutoDock Vina) predicts binding affinity to COX-2’s hydrophobic pocket .
  • Validation : Compare inhibition ratios (COX-2/COX-1) using recombinant enzyme assays. A selectivity index >10 indicates therapeutic potential .

Q. How should researchers resolve contradictions in IC50_{50} values across different assays?

  • Orthogonal Assays : Cross-validate using fluorescence-based, radiometric, and HPLC-MS methods to rule out assay-specific artifacts .
  • Structural Analogs : Synthesize derivatives (e.g., replacing phenoxy with thiophene) to isolate variables affecting activity. Statistical tools (ANOVA) identify significant trends .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

  • ADME Profiling : Assess metabolic stability (mouse liver microsomes) and plasma protein binding (equilibrium dialysis). Poor bioavailability often explains efficacy gaps .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and half-life .

Q. How can computational modeling guide the design of propanamide derivatives with improved pharmacokinetics?

  • QSAR Models : Train algorithms on datasets of logP, polar surface area, and IC50_{50} to predict absorption and toxicity .
  • MD Simulations : Analyze binding dynamics (e.g., RMSD, hydrogen bonding) over 100-ns trajectories to refine docking poses .

Methodological Considerations

Q. What are best practices for stability testing of this compound?

  • Storage : Store at –20°C under argon to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
  • Degradation Pathways : Identify byproducts (e.g., free amine via LC-MS) and adjust synthetic routes to minimize labile bonds .

Q. How should researchers design dose-ranging studies for toxicity profiling?

  • Acute Toxicity : Administer 10–1000 mg/kg in rodents (OECD 423), monitoring lethality and organ histopathology.
  • Genotoxicity : Perform Ames tests (TA98 strain) and micronucleus assays to rule out mutagenicity .

Q. What statistical approaches validate reproducibility in SAR studies?

  • Replicates : Use triplicate measurements for IC50_{50} and logD values.
  • Multivariate Analysis : Principal component analysis (PCA) correlates structural features (e.g., substituent electronegativity) with activity clusters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.